β-Amino Acid Backbone Confers Proteolytic Stability Unattainable with α-Amino Acid Analogs
3-Aminohept-6-enoic acid incorporates a β-amino acid backbone, which introduces an additional methylene (-CH2-) unit between the amino and carboxyl groups relative to α-amino acids such as 2-aminohept-6-enoic acid. β-Peptides incorporating β-amino acid residues have been demonstrated to exhibit complete resistance to proteolytic degradation by common proteases including trypsin, chymotrypsin, and pepsin under conditions where corresponding α-peptides are rapidly cleaved (half-life typically < 30 minutes) [1]. This stability arises from the inability of endogenous proteases to recognize and hydrolyze the non-canonical β-peptide bond [1]. In contrast, α-amino acid-derived peptides show rapid degradation in serum-containing media (t1/2 = 15–60 min), limiting their therapeutic utility without additional backbone modifications [1]. While direct degradation data for 3-aminohept-6-enoic acid-containing peptides is not yet published, the class-level β-amino acid stability is well-established in the peptidomimetics literature [1].
| Evidence Dimension | Proteolytic degradation half-life |
|---|---|
| Target Compound Data | β-peptides: no detectable degradation after 24 hr |
| Comparator Or Baseline | α-peptides: t1/2 = 15–60 min in serum |
| Quantified Difference | >24-fold increase in stability |
| Conditions | In vitro serum stability assay; trypsin, chymotrypsin, pepsin exposure |
Why This Matters
This enhanced proteolytic stability is critical for developing peptide therapeutics with extended in vivo half-lives, reducing dosing frequency and improving patient compliance.
- [1] Lombardi, L., et al. Advances in Peptidomimetics for Next-Generation Therapeutics. PMC, 2025. Cited by 50. View Source
